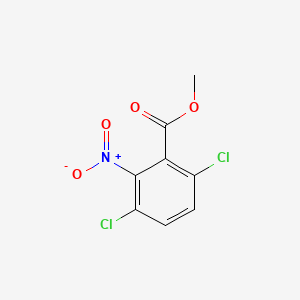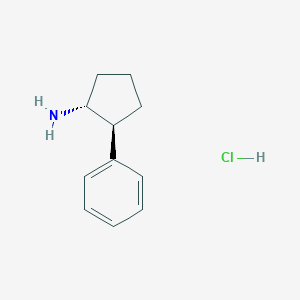
Benzyl 2-phenylhydrazinecarboxylate
Overview
Description
Benzyl 2-phenylhydrazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as benzyl phenylhydrazinecarboxylate and has the molecular formula C16H16N2O2.
Scientific Research Applications
Synthesis and Characterization
Benzyl 2-phenylhydrazinecarboxylate plays a role in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of novel 2,1-benzothiazine-2,2-dioxide derivatives, which were evaluated for their monoamine oxidase inhibition activities. These derivatives were synthesized through a process involving mesylation, N-benzylation, cyclization, and reaction with hydrazine hydrate (Ahmad et al., 2018).
Chemical Reactions
The compound is used in various chemical reactions, such as radical arylation reactions of anilines with arylhydrazines, to produce substituted 2-aminobiphenyls. These reactions demonstrate high regioselectivities due to the directing effect of the amino functionality (Jasch et al., 2012).
Catalysis
In catalysis, this compound is used in processes like the double carbonylation of benzyl chloride. A catalytic system involving CoCl_2 and potassium pyrazine-2-carboxylate was developed for this purpose, showcasing the efficiency of the compound in such reactions (Guangxing, 2005).
Detection and Sensing
The compound finds application in detection and sensing. For instance, a tetrazine-functionalized MOF (metal-organic framework) was synthesized for the colorimetric detection of phenylhydrazine, demonstrating the utility of this compound in the development of sensitive detection systems (Razavi et al., 2017).
Antibacterial and Antifungal Activities
Compounds synthesized using this compound have been evaluated for their antibacterial and antifungal activities. A series of quinazolin derivatives, synthesized through a reaction involving this compound, showed potential in this regard (Patel et al., 2010).
Applications in Organic Electronics
This compound is used in the synthesis of fluorescent metal-organic polymers, contributing to the development of materials with potential applications in organic electronics and sensing technologies (Yu et al., 2010).
Enzyme Inhibition
The compound is also utilized in the synthesis of derivatives for enzyme inhibition studies. Some synthesized derivatives, involving this compound, have shown inhibitory activities against enzymes like acetyl/butyrylcholinesterase and lipoxygenase, indicating their potential in biochemical and medical research (Siddiqui et al., 2017).
Live-Cell Imaging
In the field of biological imaging, a probe based on this compound has been synthesized for the ratiometric detection of hydrazine in live cells, showcasing its utility in biological and chemical sensing applications (Goswami et al., 2013).
properties
IUPAC Name |
benzyl N-anilinocarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(16-15-13-9-5-2-6-10-13)18-11-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCSTDDQEMIYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303214 | |
| Record name | MLS002920660 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40887-05-6 | |
| Record name | MLS002920660 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002920660 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL 3-PHENYLCARBAZATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine](/img/structure/B3052306.png)












![[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid](/img/structure/B3052327.png)